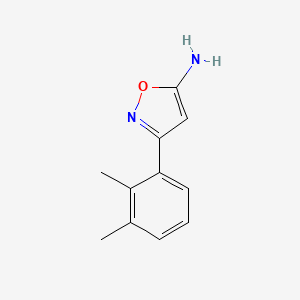

3-(2,3-Dimethylphenyl)isoxazol-5-amine

Description

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

3-(2,3-dimethylphenyl)-1,2-oxazol-5-amine |

InChI |

InChI=1S/C11H12N2O/c1-7-4-3-5-9(8(7)2)10-6-11(12)14-13-10/h3-6H,12H2,1-2H3 |

InChI Key |

BKWZTLUHYWOCEW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C2=NOC(=C2)N)C |

Origin of Product |

United States |

Preparation Methods

1,3-Dipolar Cycloaddition (Cycloaddition of Nitrile Oxides and Alkynes)

- Starting materials : Terminal alkynes substituted with the desired aryl group (e.g., 2,3-dimethylphenyl acetylene derivatives) and nitrile oxides generated in situ from oxime precursors.

- Reaction conditions : Often conducted under metal-free conditions or with catalytic assistance (e.g., lithium t-butoxide in DMSO), microwave irradiation, or conventional heating.

- Mechanism : A concerted cycloaddition forms the isoxazole ring regioselectively, typically yielding 3,5-disubstituted isoxazoles.

Specific Synthetic Routes to this compound

Synthesis via Nitrile Oxide Cycloaddition and Subsequent Amination

A representative route involves:

- Preparation of the alkyne precursor : The 2,3-dimethylphenyl-substituted alkyne is synthesized by coupling 2,3-dimethylphenyl derivatives with appropriate alkynes or via Sonogashira-type coupling reactions.

- Generation of nitrile oxide : Oximes derived from aldehydes or ketones are treated with chlorinating agents (e.g., TsN(Cl)Na·3H2O) to generate nitrile oxides in situ.

- Cycloaddition reaction : The alkyne and nitrile oxide undergo 1,3-dipolar cycloaddition, often under microwave irradiation or mild heating, to afford the isoxazole core with the 2,3-dimethylphenyl substituent at the 3-position.

- Introduction of the amine group at the 5-position : This can be achieved either by using hydroxylamine in the cycloaddition step or by subsequent functional group transformations such as reduction or substitution reactions on the isoxazole ring.

One-Pot Synthesis from Terminal Alkynes, Aldehydes, and Hydroxylamine

A one-pot protocol reported involves:

- Reacting terminal alkynes (bearing the 2,3-dimethylphenyl group) with n-butyllithium to generate alkynyl lithium intermediates.

- Addition of aldehydes to form propargyl secondary alkoxides.

- Treatment with molecular iodine to generate α-alkynyl ketones.

- Subsequent reaction with hydroxylamine to form 3,5-disubstituted isoxazoles, including this compound derivatives.

This method offers good yields and high regioselectivity, simplifying the synthesis by avoiding isolation of intermediates.

Buchwald–Hartwig Cross-Coupling Approach

Another advanced strategy involves:

- Synthesis of 2-aminooxazole intermediates via condensation of α-bromoacetophenones with urea.

- Buchwald–Hartwig cross-coupling of these aminooxazoles with 2,3-dimethylphenyl halides to install the aryl group at the 3-position of the isoxazole ring.

- This method allows for structural diversification and functional group tolerance, facilitating the preparation of this compound and related analogs.

Comparative Data Table of Preparation Methods

Research Discoveries and Notes on Optimization

- Microwave irradiation significantly reduces reaction times and often increases yields compared to conventional heating methods.

- The choice of base and solvent critically affects the efficiency of nitrile oxide generation and subsequent cycloaddition; lithium t-butoxide in DMSO is effective for metal-free conditions.

- The Buchwald–Hartwig cross-coupling route provides access to complex derivatives but requires palladium catalysts and careful control of reaction parameters.

- The regioselectivity of the cycloaddition is well-established, favoring the formation of 3,5-disubstituted isoxazoles, which is consistent with the target compound’s substitution pattern.

- Green chemistry approaches have been explored, including solvent-free microwave methods and use of benign reagents, enhancing sustainability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dimethylphenyl)isoxazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the isoxazole ring to other heterocyclic structures.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the isoxazole moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring or the isoxazole moiety .

Scientific Research Applications

3-(2,3-Dimethylphenyl)isoxazol-5-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethylphenyl)isoxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the functional groups present on the molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isoxazole Derivatives with Aromatic Substituents

a. N-(4-Chlorobenzylidene)-3,4-dimethyl-isoxazol-5-amine

- Structure : Features a 3,4-dimethylisoxazole core with a 4-chlorobenzylidene group.

- Activity : Demonstrates antimicrobial properties, suggesting that halogenation can enhance bioactivity .

b. N-[4-(Dimethylamino)benzylidene]-3,4-dimethylisoxazol-5-amine

- Structure: Includes a 4-(dimethylamino)benzylidene substituent.

- Key Differences: The dimethylamino group is electron-donating, improving solubility and altering electronic density on the isoxazole ring.

- Relevance : Highlights how polar substituents can modulate pharmacokinetic properties .

c. 3-(5-Methyl-isoxazol-3-yl)-amide Derivatives (e.g., CAS 899534-71-5)

Triazole and Oxadiazole Analogs

a. 3-(2-Aminophenyl)-1H-1,2,4-triazol-5-amine

- Structure: Replaces the isoxazole with a 1,2,4-triazole ring and a 2-aminophenyl group.

- Key Differences : Triazoles exhibit stronger hydrogen-bonding capacity due to additional nitrogen atoms.

- Activity : Investigated in anticancer research for kinase inhibition .

b. 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine

Substituent Effects on Bioactivity

- Electron-Donating Groups (e.g., dimethylphenyl in the target compound): Increase lipophilicity and may enhance blood-brain barrier penetration.

- Electron-Withdrawing Groups (e.g., chloro in ): Improve binding affinity to electron-rich biological targets.

- Polar Groups (e.g., dimethylamino in ): Enhance solubility but may reduce passive diffusion.

Structural and Pharmacokinetic Data Table

Biological Activity

3-(2,3-Dimethylphenyl)isoxazol-5-amine is a compound belonging to the isoxazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features an isoxazole ring substituted with a dimethylphenyl group at the 3-position. This structural arrangement is crucial for its interaction with biological targets. The compound's synthesis typically involves the reaction of appropriate amines with isoxazole derivatives under controlled conditions.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, primarily focusing on its anticancer properties. The following table summarizes key findings from recent research:

| Study | Cell Lines | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Huh7 | 4.7 | CDK4 inhibition | |

| MCF7 | 14.1 | Cell cycle arrest | |

| A549 | 21.0 | Tubulin polymerization inhibition | |

| MEKK2 | 5 | SMYD3 methyltransferase inhibition |

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines:

- Hepatocellular Carcinoma (Huh7) : The compound showed an IC50 value of 4.7 µM, indicating potent activity and suggesting its potential as a therapeutic agent for liver cancer .

- Breast Cancer (MCF7) : An IC50 value of 14.1 µM was reported, highlighting its effectiveness in inhibiting growth in breast cancer cells .

- Lung Cancer (A549) : The compound demonstrated an IC50 of 21.0 µM against A549 cells, further supporting its anticancer potential .

The mechanism of action appears to involve cell cycle arrest in the G0/G1 phase and inhibition of key proteins such as CDK4 and tubulin polymerization, which are critical for cancer cell proliferation .

The biological activity of this compound can be attributed to its ability to inhibit specific molecular targets involved in cancer progression:

- CDK4 Inhibition : This compound interferes with the cyclin-dependent kinase pathway, leading to cell cycle arrest and reduced proliferation in cancer cells .

- Tubulin Polymerization : By inhibiting tubulin polymerization, it disrupts microtubule dynamics essential for mitosis .

- SMYD3 Methyltransferase Inhibition : It has been identified as a selective inhibitor of SMYD3, a protein implicated in various cancers due to its role in lysine methylation regulation .

Case Studies

Several case studies have illustrated the efficacy of isoxazole derivatives, including this compound:

Q & A

Q. What are the optimized synthetic routes for 3-(2,3-Dimethylphenyl)isoxazol-5-amine, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis typically involves cyclocondensation of nitrile oxides with acetylenes or Huisgen cycloaddition (click chemistry). Key parameters include solvent choice (e.g., DMF or THF), temperature control (60–80°C), and catalysts (e.g., Cu(I) for regioselectivity). For example, highlights enantioselective synthesis using chiral spirocyclic phosphoric acid catalysts, achieving 72–96% yields in similar isoxazol-5-amine derivatives. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is standard .

| Reaction Optimization Table | |----------------------------------|------------------------------------------| | Solvent | DMF (polar aprotic) or THF (low polarity)| | Catalyst | Cu(I) for regioselectivity | | Temperature | 60–80°C (prevents side reactions) | | Yield Range | 70–95% (depends on substituent effects) |

Q. How can spectroscopic techniques (NMR, MS) confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm for substituted phenyl) and isoxazole ring protons (δ 6.2–6.5 ppm). Methyl groups on the phenyl ring appear as singlets (δ 2.1–2.3 ppm) .

- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ should match the molecular formula (C₁₁H₁₂N₂O, m/z ≈ 189.1). Fragmentation patterns confirm the isoxazole core .

Q. What strategies mitigate common impurities during synthesis, such as regioisomers or unreacted precursors?

- Methodological Answer :

- Chromatographic Separation : Use gradient elution (hexane:ethyl acetate 4:1 to 1:1) to isolate the target compound from regioisomers.

- Recrystallization : Ethanol/water mixtures effectively remove polar impurities. emphasizes solvent choice (e.g., dichloromethane for non-polar byproducts) .

Advanced Research Questions

Q. How does the steric and electronic profile of the 2,3-dimethylphenyl substituent influence biological activity in enzyme inhibition studies?

- Methodological Answer : Computational modeling (DFT or molecular docking) predicts interactions with target enzymes. The methyl groups increase hydrophobicity, enhancing binding to hydrophobic pockets (e.g., kinase ATP-binding sites). Compare IC₅₀ values of analogs (e.g., 3-(4-chlorophenyl) vs. 3-(2,3-dimethylphenyl)) to quantify substituent effects. highlights similar isoquinoline derivatives targeting kinase pathways .

| Substituent Effects on Bioactivity | |----------------------------------------|------------------------------------------| | 2,3-Dimethylphenyl | Enhanced hydrophobic interactions | | Electron-withdrawing groups | May reduce binding affinity |

Q. What enantioselective synthesis methods are applicable to this compound, and how is stereochemical purity validated?

- Methodological Answer : Chiral catalysts (e.g., spirocyclic phosphoric acids) induce asymmetry during cycloaddition. achieved 80–85% enantiomeric excess (ee) in related compounds. Validate via chiral HPLC (e.g., Chiralpak AD-H column) or optical rotation measurements .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer :

-

Modification Sites : Introduce polar groups (e.g., -OH, -NH₂) at the phenyl ring to improve solubility.

-

Metabolic Stability : Replace methyl groups with fluorinated analogs to slow hepatic degradation ( uses fluorophenyl groups for enhanced stability) .

| SAR Optimization Parameters |

|----------------------------------|------------------------------------------|

| LogP Reduction | Add polar substituents (e.g., -CF₃) |

| Metabolic Half-life | Fluorination or bulky substituents |

Data Analysis & Contradictions

Q. How should researchers reconcile conflicting bioactivity data between in vitro and in vivo studies for this compound?

- Methodological Answer : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays). Adjust dosing regimens to account for pharmacokinetic variability (e.g., plasma protein binding differences). notes discrepancies in imidazothiazole derivatives due to metabolic transformation .

Q. What computational tools predict the compound’s reactivity in novel chemical transformations (e.g., C–H functionalization)?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., Gaussian 16) model transition states for reactions like Pd-catalyzed couplings. ’s triazole synthesis via hydrazononitrile cyclization aligns with predicted mechanistic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.